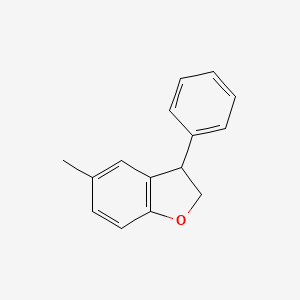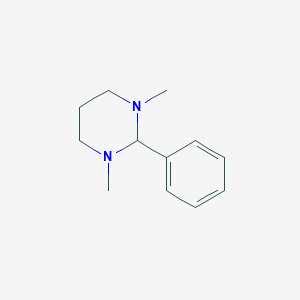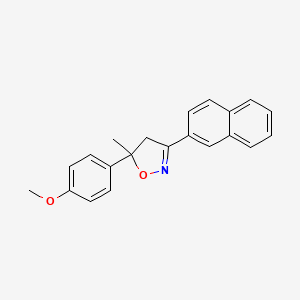![molecular formula C12H10ClFN2O2 B12904044 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-87-2](/img/structure/B12904044.png)
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a methoxy group attached to a pyridazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone oxides.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone compounds.
Aplicaciones Científicas De Investigación
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylpyridazin-3(2H)-one
- 4-Fluoro-2-methylpyridazin-3(2H)-one
- 5-Methoxy-2-methylpyridazin-3(2H)-one
Uniqueness
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one is unique due to the presence of both chloro and fluorophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications .
Propiedades
| 88093-87-2 | |
Fórmula molecular |
C12H10ClFN2O2 |
Peso molecular |
268.67 g/mol |
Nombre IUPAC |
4-chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10ClFN2O2/c1-16-12(17)11(13)10(6-15-16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
Clave InChI |
OCSWMXZBRFLARL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



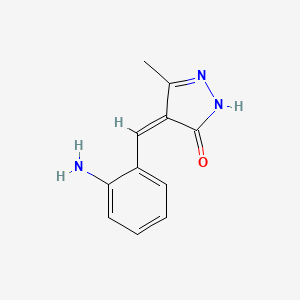
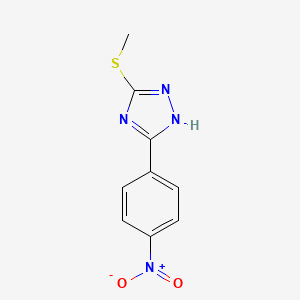
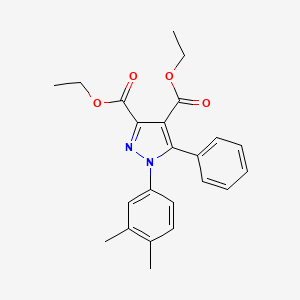
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
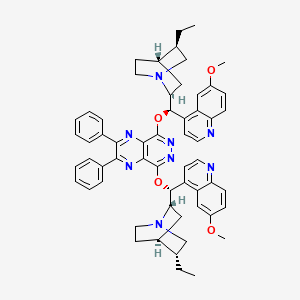
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)

